molecular formula C25H27NO B1677009 Desmethyltamoxifen CAS No. 31750-48-8

Desmethyltamoxifen

Cat. No. B1677009
CAS RN: 31750-48-8
M. Wt: 357.5 g/mol
InChI Key: NYDCDZSEEAUOHN-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyltamoxifen, also known as ICI-55,548, is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is considered the major active form of tamoxifen in the body .


Synthesis Analysis

N-Desmethyltamoxifen is a metabolite of tamoxifen and is formed through the enzymatic product of CYP2D6 . The ratio of endoxifen to N-desmethyltamoxifen was found to increase over time, suggesting an increase in endoxifen synthesis .


Molecular Structure Analysis

The molecular formula of N-Desmethyltamoxifen is C25H27NO, and its molecular weight is 357.49 g/mol .


Physical And Chemical Properties Analysis

N-Desmethyltamoxifen has a molecular weight of 357.49 g/mol. .

Scientific Research Applications

  • Application in Antibiotics

    • Scientific Field : Microbiology and Pharmacology
    • Summary of Application : Desmethyltamoxifen has been studied for its potential as a therapeutic agent against multidrug-resistant Escherichia coli and Acinetobacter baumannii . The study aimed to evaluate the efficacy of Desmethyltamoxifen in combination with other antibiotics like Colistin and Tigecycline .
    • Methods of Application : The efficacy of Desmethyltamoxifen was evaluated in experimental murine models of Escherichia coli and Acinetobacter baumannii . The metabolite mix (33.3% each) and Desmethyltamoxifen were used in combination with colistimethate sodium (CMS) or tigecycline .
    • Results or Outcomes : The study found that Desmethyltamoxifen could be a new therapeutic option in combination with CMS or tigecycline for combating multidrug-resistant Gram-negative bacilli, specifically A. baumannii .
  • Application in Breast Cancer Treatment

    • Scientific Field : Oncology and Pharmacology
    • Summary of Application : Desmethyltamoxifen, a major metabolite of tamoxifen, is used in the treatment of estrogen receptor-positive breast cancer . It is further metabolized into endoxifen, which is thought to be the major active form of tamoxifen in the body .
    • Methods of Application : Tamoxifen is administered orally, and it undergoes hepatic metabolism to form Desmethyltamoxifen . The drug works by attaching to the estrogen receptors in the cancer cell, blocking estrogen from attaching to the receptors, thereby slowing or stopping the growth of the tumor .
    • Results or Outcomes : Studies have shown that low endoxifen concentration/formation and decreased CYP2D6 activity predict shorter distant relapse-free survival . This suggests that the metabolism of tamoxifen to Desmethyltamoxifen and subsequently to endoxifen is crucial for the effectiveness of the treatment .

Safety And Hazards

N-Desmethyltamoxifen may cause cancer and damage fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment and wearing protective clothing, gloves, and eye/face protection .

Future Directions

The metabolism of tamoxifen, including the role of N-Desmethyltamoxifen, is a major area of interest in pharmacogenomics. Understanding the variability in the metabolism of tamoxifen to its active metabolites could help optimize treatment outcomes for patients taking tamoxifen .

properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCDZSEEAUOHN-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315924
Record name Desmethyltamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyltamoxifen

CAS RN

31750-48-8
Record name Desmethyltamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31750-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethyltamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyltamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DESMETHYLTAMOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Desmethyltamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyltamoxifen
Reactant of Route 2
Reactant of Route 2
Desmethyltamoxifen
Reactant of Route 3
Reactant of Route 3
Desmethyltamoxifen
Reactant of Route 4
Desmethyltamoxifen
Reactant of Route 5
Reactant of Route 5
Desmethyltamoxifen
Reactant of Route 6
Reactant of Route 6
Desmethyltamoxifen

Citations

For This Compound
2,140
Citations
AH Fauq, GM Maharvi, D Sinha - Bioorganic & medicinal chemistry letters, 2010 - Elsevier
A mixture of the (Z)- and (E)-isomers of 4-hydroxy-N-desmethyltamoxifen was conveniently prepared in four steps. These geometrical isomers were then neatly separated by semi-…
Number of citations: 28 www.sciencedirect.com
EA Lien, E Solheim, OA Lea, S Lundgren, S Kvinnsland… - Cancer research, 1989 - AACR
Several metabolites of tamoxifen, including 4-hydroxy-N-desmethyltamoxifen (metabolite BX), 4-hydroxytamoxifen (metabolite B), N-desmethyltamoxifen (metabolite X), the primary …
Number of citations: 286 aacrjournals.org
Y Muroi, T Saito, M Takahashi, K Sakuyama… - Drug metabolism and …, 2014 - jstage.jst.go.jp
… N-desmethyltamoxifen as a substrate. The kinetic parameters Km, Vmax, and intrinsic clearance (Vmax/Km) of N-desmethyltamoxifen 4-… for N-desmethyltamoxifen 4-hydroxylation were …
Number of citations: 55 www.jstage.jst.go.jp
FT Vertosick, RG Selker, MS Randall… - Journal of neuro …, 1994 - Springer
Tamoxifen has been shown to inhibit the proliferation of human gliomasin vitro. This inhibition is independent of tamoxifen's known anti-estrogenic properties. Tamoxifen is an inhibitor …
Number of citations: 22 link.springer.com
C Fabian, L Tilzer, L Sternson - Biopharmaceutics & drug …, 1981 - Wiley Online Library
… Desmethyltamoxifen binds to the estrogen receptor with < 1 per … 3 weeks of therapy, desmethyltamoxifen levels were 1.2–1.8 … Desmethyltamoxifen, on the other hand, may have only …
Number of citations: 123 onlinelibrary.wiley.com
M Kitagawa, A Ravindernath, N Suzuki… - Chemical Research …, 2000 - ACS Publications
… α-acetoxy-N-desmethyltamoxifen as a model activated metabolite of N-desmethyltamoxifen. The overall yield of α-acetoxy-N-desmethyltamoxifen from α-hydroxytamoxifen was …
Number of citations: 35 pubs.acs.org
SRD Johnston, BP Haynes, NPM Sacks… - Breast cancer research …, 1993 - Springer
… -desmethyltamoxifen is between 1.5 and 2 times that of tamoxifen [3, 7, 16, 17]. In our study the serum ratio of N-desmethyltamoxifen … tamoxifen to N-desmethyltamoxifen in the serum to …
Number of citations: 50 link.springer.com
EA Lien, E Solheim, S Kvinnsland, PM Ueland - Cancer research, 1988 - AACR
… Excretion of conjugated 4-hydroxy-Af-desmethyltamoxifen … The existence of 4-hydroxy-Ar-desmethyltamoxifen in human … 4-hydroxy-A'desmethyltamoxifen is formed from tamoxifen by rat …
Number of citations: 138 aacrjournals.org
K Brown, RT Heydon, R Jukes, INH White… - …, 1999 - academic.oup.com
The present study compares the formation of DNA adducts, determined by 32 P-postlabelling, in the livers of rats given tamoxifen and the N-demethylated metabolites N-…
Number of citations: 43 academic.oup.com
J Gjerde, S Gandini, A Guerrieri-Gonzaga… - Breast cancer research …, 2012 - Springer
Tamoxifen dosage is based on the one-dose-fits-all approach. The anticancer effect of tamoxifen is believed to be due to the metabolites, 4-hydroxytamoxifen (4OHtam), and 4-hydroxy-…
Number of citations: 42 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.